

CAS number and molecular formula of 1-Methylazepan-4-ol

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Compound of Interest

Compound Name: 1-Methylazepan-4-ol

Cat. No.: B101566

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An In-Depth Technical Guide to 1-Methylazepan-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Methylazepan-4-ol**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data specifically for **1-Methylazepan-4-ol**, this document also includes relevant information on its synthetic precursor, 1-Methylazepan-4-one, and discusses the general significance of the azepane scaffold in bioactive molecules.

Core Compound Identification

The fundamental properties of **1-Methylazepan-4-ol** are summarized below.

Identifier	Value	Source
CAS Number	19065-49-7	PubChem[1]
Molecular Formula	C ₇ H ₁₅ NO	PubChem[1]
IUPAC Name	1-methylazepan-4-ol	PubChem[1]
Molecular Weight	129.20 g/mol	PubChem[1]
SMILES	CN1CCCC(CC1)O	PubChem[1]

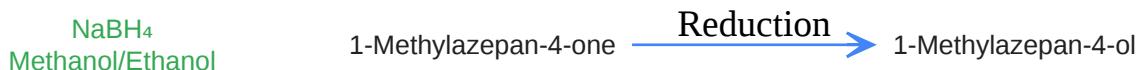
Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **1-Methylazepan-4-ol** are not extensively documented in publicly accessible literature. However, a standard and logical synthetic route involves the reduction of its corresponding ketone, 1-Methylazepan-4-one.

Proposed Synthesis: Reduction of 1-Methylazepan-4-one

The conversion of 1-Methylazepan-4-one to **1-Methylazepan-4-ol** can be readily achieved through standard ketone reduction methodologies. A common and effective reducing agent for this transformation is sodium borohydride (NaBH_4).^{[2][3][4]}

Reaction Scheme:



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Caption: Proposed synthesis of **1-Methylazepan-4-ol**.

General Experimental Protocol (Based on analogous reductions):

- Dissolution: Dissolve 1-Methylazepan-4-one hydrochloride (the commercially available precursor) in a suitable solvent, such as methanol or ethanol.^[3] The hydrochloride salt may first be neutralized with a mild base to liberate the free amine.
- Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH_4) portion-wise while monitoring the reaction progress by a suitable method, such as thin-layer chromatography (TLC).^{[2][3]}
- Quenching: Once the reaction is complete, cautiously add a quenching agent like water or a dilute acid (e.g., ammonium chloride solution) to decompose any excess sodium borohydride.

- Extraction: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
- Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by techniques such as column chromatography or distillation to yield pure **1-Methylazepan-4-ol**.

Biological and Pharmacological Context

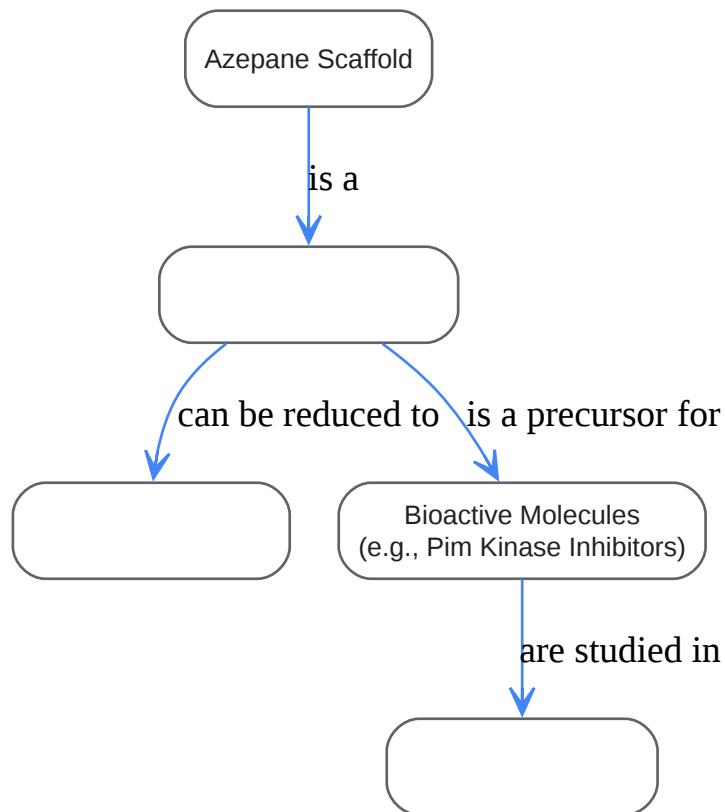
While specific biological activity and signaling pathway data for **1-Methylazepan-4-ol** are not available in the reviewed literature, the azepane scaffold is a recognized pharmacophore present in numerous bioactive molecules and approved drugs.

The Azepane Scaffold in Drug Discovery

The seven-membered azepane ring offers a flexible, three-dimensional structure that can be advantageous for binding to biological targets. This structural motif is found in compounds with a wide range of pharmacological activities.

For instance, the precursor, 1-Methylazepan-4-one, has been investigated for its potential role as a Pim kinase inhibitor, which is relevant in cancer therapy.^[5] It has also been studied for its influence on opioid intake, suggesting potential applications in addiction research.^[5]

Logical Relationship of Azepane Derivatives in Research:



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Caption: Relationship of **1-Methylazepan-4-ol** to its precursor and broader research applications.

Data Summary

Due to the absence of specific experimental data for **1-Methylazepan-4-ol** in the public domain, a quantitative data table cannot be provided at this time. Research and development professionals are encouraged to perform their own experimental evaluations to determine the physicochemical and biological properties of this compound.

Conclusion

1-Methylazepan-4-ol is a synthetically accessible derivative of the pharmacologically relevant azepane scaffold. While direct biological data is scarce, its structural relationship to bioactive ketones and the known importance of the azepane ring in medicinal chemistry suggest that it may be a valuable building block for the synthesis of novel therapeutic agents. Further

research is warranted to elucidate the specific biological activities and potential signaling pathways associated with **1-Methylazepan-4-ol**.

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